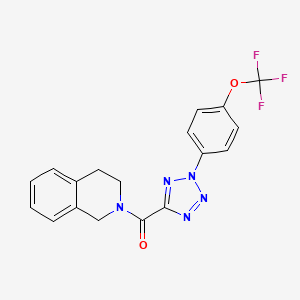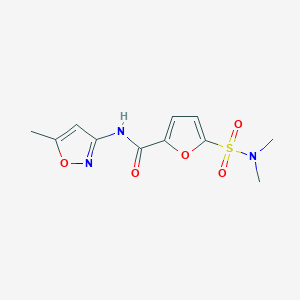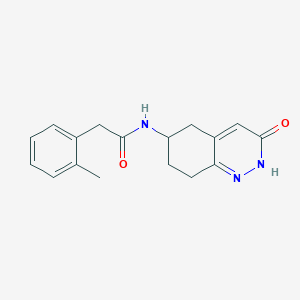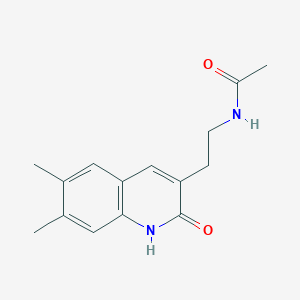
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic compound with interesting pharmacological properties and diverse potential applications. Its structure, containing both an isoquinoline and a tetrazole moiety, suggests its involvement in complex biochemical interactions, making it a candidate for research in various scientific fields.
作用機序
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the AKR1C3 metabolic pathway . By inhibiting AKR1C3, it disrupts the normal function of this enzyme, which plays a crucial role in steroid metabolism and resistance to chemotherapy in prostate and breast cancer .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The inhibition of AKR1C3 by this compound disrupts the normal function of the enzyme, potentially affecting steroid metabolism and resistance to chemotherapy in prostate and breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with 3,4-dihydroisoquinoline, reacting with an appropriate electrophile to introduce the substituent group, forming the 3,4-dihydroisoquinolin-2(1H)-yl moiety.
Step 2: The tetrazole moiety is introduced by reacting a suitable tetrazole precursor with the intermediate product from step 1 under controlled conditions, such as using a strong base or acid catalyst.
Step 3: The final step involves the coupling of the 2-(4-(trifluoromethoxy)phenyl) group with the tetrazole intermediate to form the target compound. This can be done via a Friedel-Crafts alkylation reaction, using anhydrous conditions and a suitable Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves scaling up the laboratory procedures. This requires optimized reaction conditions, such as temperature control, pressure adjustments, and efficient purification techniques like crystallization or chromatography, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form various quinoline derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Both aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions, forming derivatives with diverse functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, or alkylating agents.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Various substituted derivatives based on the introduced functional group.
科学的研究の応用
Chemistry
Catalysis: The compound's unique structure makes it a candidate for use in catalytic reactions.
Synthesis Intermediates: It can serve as an intermediate for the synthesis of more complex molecules.
Biology
Receptor Binding Studies: The compound's interaction with biological receptors can provide insights into receptor-ligand binding mechanisms.
Medicine
Pharmacological Research: Its potential therapeutic properties make it a subject of interest in drug discovery and development, particularly for targeting specific diseases or conditions.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
類似化合物との比較
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)benzoic acid: Another compound with the isoquinoline moiety, often studied for similar biological activities.
Tetrazole-containing compounds: Such as 5-phenyl-2H-tetrazole, known for their diverse pharmacological properties.
Uniqueness
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its specific functional groups, allowing it to participate in a wide range of chemical reactions and exhibit distinctive biological activities.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-15-7-5-14(6-8-15)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUXFXYWTHXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2852548.png)
![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)


![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/new.no-structure.jpg)


![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2852558.png)
![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)
![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)


